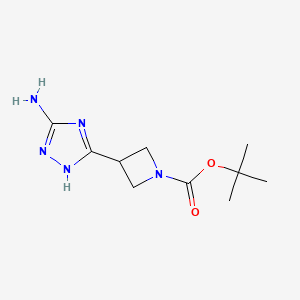

![molecular formula C16H14N2O4 B2373198 N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 2097926-62-8](/img/structure/B2373198.png)

N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-({[2,2’-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide” is a complex organic molecule that contains a bifuran unit, a cyclopropyl group, and an oxazole ring . Bifuran is a type of organic compound that contains two furan rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxazole is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, bifuran derivatives have been synthesized under microwave-assisted conditions . Also, there are methods for the synthesis of 2,4-diaryl-2,5-dihydro-2,2’-bifurans using readily available starting compounds .Molecular Structure Analysis

The molecular structure analysis of such a compound would involve techniques like IR and NMR spectral analysis . These techniques can help identify unknown compounds by analyzing the vibrational frequencies of chemical bonds and magnetic properties of atomic nuclei respectively .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. General principles of organic chemistry would apply, such as the reactivity of the carbonyl group in the amide and the aromaticity of the furan rings .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. Techniques such as melting point analysis, molecular weight determination, and viscosity measurements could be used .Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic compounds, including oxazoles, are crucial in organic chemistry due to their diverse applications ranging from pharmaceuticals to materials science. For instance, the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes results in a variety of products such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005). This method demonstrates the versatility of heterocyclic frameworks in synthesizing complex molecules.

Synthesis and Applications in Drug Discovery

The construction of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization highlights the significance of oxazole derivatives in drug discovery. These compounds are synthesized from highly functionalized novel β-(methylthio)enamides, leading to oxazoles with ester, N-substituted carboxamide, or acyl functionalities (Vijay Kumar et al., 2012). This research underscores the adaptability of oxazole derivatives for generating bioactive molecules.

Photocatalytic Applications

The photooxygenation of oxazoles for generating activated carboxylates illustrates an innovative approach to synthesizing complex macrolides, including recifeiolide and curvularin (Wasserman et al., 1981). This application highlights the potential of oxazole derivatives in creating valuable compounds through photocatalytic reactions.

Antitumor and Antimicrobial Activities

Enaminones derived from heterocyclic compounds have been explored for their potential antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to the discovery of compounds with significant cytotoxic effects against human breast and liver carcinoma cell lines (Riyadh, 2011). This area of research exemplifies the therapeutic potential of heterocyclic derivatives in treating various diseases.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-cyclopropyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-16(12-8-15(22-18-12)10-3-4-10)17-9-11-5-6-14(21-11)13-2-1-7-20-13/h1-2,5-8,10H,3-4,9H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVVCJNWACNANZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2373119.png)

![(5-Bromothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2373121.png)

![6-(4-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2373122.png)

![8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373124.png)

![N-(3,5-dimethoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2373125.png)

![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone](/img/structure/B2373131.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2373135.png)

![2-ethyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2373136.png)

![3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B2373137.png)